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Compound of Interest

Compound Name: Methyl 2,6-dimethylbenzoate

Cat. No.: B077073

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties,
synthesis, and spectroscopic characterization of methyl 2,6-dimethylbenzoate. The
information is intended to support research and development activities where this sterically
hindered ester may be of interest.

Chemical Identity and Physical Properties

Methyl 2,6-dimethylbenzoate is an aromatic ester characterized by the presence of two
methyl groups ortho to the ester functionality. This substitution pattern creates significant steric
hindrance around the carbonyl group, influencing its reactivity.

Table 1: Chemical Identifiers for Methyl 2,6-dimethylbenzoate
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Identifier Value

IUPAC Name methyl 2,6-dimethylbenzoate

CAS Number 14920-81-1[1][2]

Molecular Formula C10H1202[1][2]

Molecular Weight 164.20 g/mol [1][2]

SMILES CC1=C(C(=CC=C1)C)C(=0)0C[1]
InChl Key XIMULMWDHLJUKP-UHFFFAOY SA-N

Table 2: Physical Properties of Methyl 2,6-dimethylbenzoate

Property Value

Physical Form Liquid at room temperature
Boiling Point 234.3 °C (Predicted)[3]
Density Data not available

- Poorly soluble in water, miscible with organic
Solubility
solvents.

Note: Experimentally verified boiling point and density data are not readily available in the cited
literature. The provided boiling point is based on a predictive model.

Synthesis and Experimental Protocol

The synthesis of methyl 2,6-dimethylbenzoate is most commonly achieved via the Fischer
esterification of 2,6-dimethylbenzoic acid with methanol, using a strong acid catalyst. The
reaction is notably slower and requires more forcing conditions than the esterification of
unhindered benzoic acids due to the steric hindrance imposed by the two ortho-methyl groups.
These groups impede the nucleophilic attack of methanol on the protonated carboxyl group.
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Conditions

Reactants Heat (Reflux)

2,6-Dimethylbenzoic Acid

Methanol (Excess)

Products

Methyl 2,6-Dimethylbenzoate ----

Esterification

Click to download full resolution via product page

Fischer esterification of 2,6-dimethylbenzoic acid.

Experimental Protocol: Fischer Esterification

This protocol is a representative procedure for the synthesis of methyl 2,6-dimethylbenzoate.

e Reaction Setup: In a 100 mL round-bottomed flask equipped with a magnetic stir bar,
combine 2,6-dimethylbenzoic acid (7.5 g, 0.05 mol) and an excess of methanol (50 mL, 1.24
mol).

o Catalyst Addition: While swirling the flask, carefully add concentrated sulfuric acid (2.0 mL)
as the catalyst.

o Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a
heating mantle. Continue refluxing for 4-6 hours. The progress of the reaction can be
monitored by Thin Layer Chromatography (TLC).

o Work-up: After cooling the reaction mixture to room temperature, pour it into a separatory
funnel containing 100 mL of cold water.

o Extraction: Extract the aqueous mixture with diethyl ether (3 x 50 mL). Combine the organic
layers.

o Neutralization: Wash the combined organic layer with a saturated aqueous solution of
sodium bicarbonate (2 x 50 mL) to neutralize any remaining acid. Vent the separatory funnel
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frequently to release pressure from CO2 evolution.

o Final Wash: Wash the organic layer with a saturated sodium chloride solution (50 mL).

» Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate. Decant
the dried solution and remove the solvent under reduced pressure using a rotary evaporator
to yield the crude methyl 2,6-dimethylbenzoate.

 Purification: The crude product can be purified by vacuum distillation to obtain the final
product.

Spectroscopic Data and Analysis

The structural identity and purity of methyl 2,6-dimethylbenzoate are confirmed through
various spectroscopic techniques.

Table 3: Summary of Spectroscopic Data for Methyl 2,6-dimethylbenzoate
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Spectroscopy Key Features and Expected Values

Aromatic Protons (Cs-H, Ca-H, Cs-H): ~7.0-7.2
ppm (multiplet, 3H)Ester Methyl Protons (-
OCHs3): ~3.8-3.9 ppm (singlet, 3H)Ring Methyl
Protons (Ar-CHs): ~2.3-2.4 ppm (singlet, 6H)

1H NMR

Carbonyl Carbon (C=0): ~170-172
ppmAromatic C1/C2/Ce: ~135-140 ppmAromatic

13C NMR C3/CalCs: ~127-130 ppmEster Methyl Carbon (-
OCHs): ~52 ppmRing Methyl Carbons (Ar-CHs):
~19-21 ppm

C=0 Stretch (Ester): ~1720-1730 cm™1

(strong)C-O Stretch (Ester): ~1250-1300 cm™1
IR Spectroscopy (strong)Aromatic C-H Stretch: ~3000-3100 cm~1

(medium)Aliphatic C-H Stretch: ~2850-2960

cm~1 (medium)

Molecular lon [M]*: m/z = 164Base Peak [M-
Mass Spectrometry (EI) OCHs]*: m/z = 1330ther Fragments: m/z = 105,
77

Analysis Details

 NMR Spectroscopy: The *H NMR spectrum is expected to be relatively simple due to the
molecule's symmetry. The two ring methyl groups are equivalent, giving a single sharp peak
integrating to 6 protons. The three aromatic protons will appear as a multiplet. The 13C NMR
spectrum will show distinct signals for the carbonyl carbon, the ester methyl carbon, and the
aromatic ring carbons, with the substituted carbons appearing at a lower field.

e Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum is the strong
absorption band of the ester carbonyl (C=0) group. The C-O stretching vibrations and the
various C-H stretches of the aromatic and aliphatic groups provide further confirmation of the
structure.

e Mass Spectrometry (MS): In electron ionization mass spectrometry, the molecular ion peak is
observed at m/z 164, corresponding to the molecular weight of the compound. The most
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stable fragment and thus the base peak typically results from the loss of the methoxy radical
(-*OCHs5), yielding the 2,6-dimethylbenzoyl cation at m/z 133.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Dimethylbenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b077073#methyl-2-6-dimethylbenzoate-structural-
formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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